Thymohydroquinone

Antioxidant Free Radical Scavenging Natural Product Chemistry

Source the functionally distinct hydroquinone, not the generic quinone. Thymohydroquinone (THQ) delivers a 70-fold greater DPPH radical scavenging signal (IC50 2.4 µg/mL) and a defined ORAC value of 2.60 TE, making it the obligatory positive control for high-sensitivity antioxidant assays. Critically, THQ and thymoquinone are not interchangeable due to divergent redox activities and prooxidant effects. Secure this reference standard to ensure your mechanistic, oncology, or redox-cycling studies are calibrated with the correct metabolite.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 2217-60-9
Cat. No. B1683140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymohydroquinone
CAS2217-60-9
SynonymsNSC 34803, Thymohydroquinone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C(C)C)O
InChIInChI=1S/C10H14O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,11-12H,1-3H3
InChIKeyOQIOHYHRGZNZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thymohydroquinone (CAS 2217-60-9): Monoterpenoid Quinone Metabolite with Quantifiable Antioxidant and Antiproliferative Differentiation


Thymohydroquinone (THQ, CAS 2217-60-9, synonym Thymoquinol) is a monoterpenoid phenolic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. It is the reduced hydroquinone metabolite of thymoquinone (TQ), a well-studied bioactive constituent derived from Nigella sativa (black cumin) seeds and other Lamiaceae family plants [2]. Structurally classified as p-cymene-2,5-diol, THQ features two hydroxyl groups on a substituted benzene ring, distinguishing it from the quinone oxidation state of TQ [3]. This redox relationship positions THQ as a key metabolic intermediate in TQ pharmacology, with distinct biological activity profiles relevant to both in vitro mechanistic studies and in vivo experimental applications [4].

Why Thymohydroquinone (CAS 2217-60-9) Cannot Be Substituted by Thymoquinone in Redox-Sensitive and Cell-Based Assays


The redox state of thymoquinone-derived compounds fundamentally determines their biological activity profile, precluding generic substitution between thymohydroquinone (THQ) and its oxidized counterpart thymoquinone (TQ). While TQ has been extensively characterized as a health-promoting antioxidant supplement, its quinone structure renders it prone to promoting oxidation of biomolecules under specific conditions, potentially inducing cellular toxicity [1]. THQ, as the reduced hydroquinone form, exhibits distinct electron-donating capacity that translates into markedly different antioxidant potency and prooxidant behavior in the presence of transition metals [2]. Furthermore, the two compounds demonstrate divergent cytotoxicity profiles against specific cancer cell lines [3]. These differences are not merely incremental but represent functionally significant variations in mechanism and magnitude of effect, making THQ and TQ non-interchangeable in experimental protocols where redox activity, antioxidant capacity, or cell-type-specific cytotoxicity are outcome variables of interest.

Thymohydroquinone (CAS 2217-60-9): Head-to-Head Comparative Evidence for Scientific Selection and Procurement


DPPH Radical Scavenging: THQ Demonstrates ~70-Fold Greater Potency Than Thymoquinone

In a comparative assessment of Nigella sativa seed quinone constituents, thymohydroquinone (THQ) exhibited substantially superior DPPH radical scavenging efficacy relative to thymoquinone (TQ) and dithymoquinone [1].

Antioxidant Free Radical Scavenging Natural Product Chemistry

ORAC Assay Performance: THQ Demonstrates Higher Trolox Equivalent Antioxidant Capacity Than Thymoquinone

In the oxygen radical absorbance capacity (ORAC) assay, which measures peroxyl radical scavenging, THQ produced a higher Trolox equivalent (TE) value compared to TQ, while dithymoquinone exhibited no detectable activity [1].

ORAC Oxygen Radical Absorbance Capacity Antioxidant Capacity

THQ Exhibits Dual Antioxidant and Prooxidant Behavior Dependent on Transition Metal Presence

Using electron spin resonance (ESR) spectroscopy, Fukuhara et al. (2022) demonstrated that THQ exhibits more potent antioxidant activity than TQ while also acting as a prooxidant capable of inducing oxidative damage to isolated plasmid DNA in the presence of free Cu²⁺ or Fe²⁺-EDTA [1].

Redox Biology Prooxidant DNA Damage

In Vivo Antitumor Efficacy: THQ and TQ Achieve Comparable Tumor Growth Inhibition at Equal Dosing

In murine tumor models (fibrosarcoma FsaR and squamous cell carcinoma SCC VII), both THQ and TQ administered intratumorally at 5 mg/kg produced statistically significant tumor growth inhibition (TGI) of 52% relative to untreated controls [1].

Antitumor In Vivo Xenograft

Ovarian Cancer Cell Line Sensitivity: THQ Inhibits Growth at Low Micromolar IC50 Values

THQ inhibits the growth of multiple ovarian cancer cell lines at low micromolar concentrations, with varying sensitivity observed across cell types including cisplatin-resistant variants . Comparative data for TQ under identical conditions are not available from this specific panel; this represents class-level inference for quinone metabolites.

Ovarian Cancer Antiproliferative Cell Viability

Antiplasmodial Activity: THQ Demonstrates In Vitro Inhibition of P. falciparum

THQ exhibits in vitro activity against Plasmodium falciparum, the causative agent of malaria, with a defined IC50 value . This represents a distinct application domain not equivalently documented for TQ in the same standardized assays.

Antimalarial Plasmodium falciparum Antiparasitic

Thymohydroquinone (CAS 2217-60-9): Evidence-Based Research and Industrial Application Scenarios


Radical Scavenging and Antioxidant Capacity Benchmarking Studies

THQ is optimally suited as a reference compound or positive control in DPPH and ORAC assays where high-potency antioxidant activity is required. With a DPPH IC50 of 2.4 μg/mL representing ~70-fold greater potency than TQ [1], THQ provides a robust signal for calibrating free radical scavenging assays and benchmarking novel antioxidant candidates. Its defined ORAC value of 2.60 TE at 1.6-6.4 μg/mL [1] enables standardized inter-laboratory comparisons. Researchers should note that TQ (IC50 = 170 μg/mL in DPPH) cannot serve as an equivalent substitute in these specific assay contexts.

In Vivo Tumor Xenograft Studies Investigating Quinone Metabolite Pharmacology

THQ is appropriate for preclinical oncology studies requiring characterization of quinone metabolite antitumor activity in vivo. As demonstrated by Ivankovic et al. (2006), THQ administered intratumorally at 5 mg/kg achieves 52% tumor growth inhibition in murine fibrosarcoma and squamous cell carcinoma models—efficacy equivalent to TQ at the same dose [2]. This parity supports the use of THQ in comparative pharmacology studies examining the relationship between redox state (quinone vs. hydroquinone) and in vivo antitumor outcomes, or in metabolic tracing experiments where the reduced metabolite is the species of interest.

Ovarian Cancer Cell Line Screening and Cisplatin Resistance Studies

THQ provides a characterized tool compound for ovarian cancer research, with established IC50 values across a defined cell line panel including the cisplatin-resistant CIS-A2780 line (IC50 = 9.8 μM) . The differential sensitivity observed across A2780 (3.1 μM), OVCAR-8 (8.9 μM), and immortalized epithelial cells (14 μM) enables researchers to select appropriate cell models based on target sensitivity ranges. This application scenario is particularly relevant for studies investigating mechanisms of resistance or combination therapies where a characterized natural product-derived quinone metabolite is required as a reference agent.

Redox Biology and Metal-Catalyzed Oxidation Mechanism Studies

THQ is uniquely positioned for investigating context-dependent antioxidant-to-prooxidant switching phenomena. The dual activity profile established by Fukuhara et al. (2022)—demonstrating both potent radical scavenging (via ESR) and transition metal-dependent prooxidant DNA damage in the presence of Cu²⁺ or Fe²⁺-EDTA [3]—makes THQ a valuable probe for studying metal-catalyzed oxidation mechanisms and the biological consequences of quinone/hydroquinone redox cycling. The observation that the prooxidant effect with Fe²⁺ requires EDTA chelation [3] provides a specific experimental handle for investigating metal speciation effects on oxidative damage outcomes.

Technical Documentation Hub

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